![molecular formula C10H6INO2 B012447 2-Iodo-3-nitronaphthalene CAS No. 102153-71-9](/img/structure/B12447.png)
2-Iodo-3-nitronaphthalene
Overview
Description
2-Iodo-3-nitronaphthalene is an organic compound with the molecular formula C10H6INO2 It is a derivative of nitronaphthalene, characterized by the presence of both iodine and nitro functional groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitronaphthalene typically involves the iodination of 3-nitronaphthalene. One common method includes the reaction of 3-nitronaphthalene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid, and the temperature is maintained to ensure the selective iodination at the 2-position of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 2-iodo-3-aminonaphthalene.
Oxidation: Products may include 2-iodo-3-nitroso derivatives.
Scientific Research Applications
Organic Synthesis
2-Iodo-3-nitronaphthalene serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a useful building block for the synthesis of more complex organic molecules. The presence of both iodine and nitro groups enhances its reactivity, facilitating nucleophilic substitutions and coupling reactions.
Key Reactions:
- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for creating complex molecular architectures.
Pharmaceutical Development
The compound's derivatives may exhibit significant biological activity, making them potential candidates for pharmaceutical applications. Nitroaromatic compounds, including this compound, are known for their diverse biological properties.
Potential Applications:
- Antimicrobial Agents : Similar compounds have been investigated for their antibacterial and antifungal properties.
- Anti-inflammatory Drugs : Research indicates that nitroaromatic structures can influence inflammatory pathways, suggesting potential therapeutic uses.
Material Science
In material science, this compound is explored for its optical properties. The incorporation of nitro groups into aromatic systems can lead to fluorescence under specific conditions.
Fluorescent Properties:
- Recent studies have focused on the fluorescence characteristics of nitroaromatics, which can be harnessed for applications in sensors and imaging technologies. Understanding the conditions under which these compounds fluoresce is crucial for developing new materials with tailored optical properties .
Case Study 1: Synthesis of Fluorescent Compounds
A study investigated the synthesis of fluorescent derivatives from nitronaphthalene compounds, including this compound. The results indicated that modifying the nitro group could enhance fluorescence intensity, making these compounds suitable for use in bioimaging applications .
Research on related nitroaromatic compounds has shown interactions with biological molecules such as thiols and amines. These interactions could lead to adduct formation, impacting cellular processes and toxicity profiles . Understanding these interactions is vital for evaluating the safety and environmental impacts of this compound.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Iodonaphthalene | Iodine attached to naphthalene | Less reactive due to lack of electron-withdrawing group |
4-Nitronaphthalene | Nitro group at position 4 | Different reactivity profile compared to 2-iodo variant |
2-Bromo-1-nitronaphthalene | Bromine instead of iodine | Different halogen affects nucleophilicity |
1-Nitronaphthalene | Nitro group at position 1 | Different regioselectivity in reactions |
The unique combination of iodine and nitro functionalities in this compound provides distinct chemical properties not found in other similar compounds, enhancing its utility in synthetic chemistry and material science .
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways, such as enzyme inhibition or activation, and can be exploited in drug development and biochemical research.
Comparison with Similar Compounds
- 2-Iodo-1-nitronaphthalene
- 2-Iodo-4-nitronaphthalene
- 2-Bromo-3-nitronaphthalene
Comparison: 2-Iodo-3-nitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Biological Activity
2-Iodo-3-nitronaphthalene (C10H7I NO2) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from recent research.
Chemical Structure and Properties
This compound features a nitro group (-NO2) and an iodine atom (I) attached to a naphthalene ring. The presence of these functional groups influences its chemical reactivity and biological interactions. The nitro group can participate in redox reactions, while the iodine atom can engage in substitution reactions, making this compound a versatile candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The nitro group can deactivate certain enzymes by modifying their active sites, which may lead to inhibition of metabolic pathways .
- Electrophilic Reactions : The compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects or modulation of cellular signaling pathways .
- Nitric Oxide Release : Similar nitro compounds are known to release nitric oxide (NO) upon reduction, which can induce vasodilation and affect cardiovascular functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Nitroaromatic compounds often demonstrate antimicrobial effects. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited .
- Anti-inflammatory Effects : Compounds containing nitro groups have been implicated in anti-inflammatory activities. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for therapeutic development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Iodo-1-nitronaphthalene | Structure | Limited data; potential antimicrobial properties |
2-Iodo-4-nitronaphthalene | Structure | Similar reactivity; potential enzyme inhibition |
2-Bromo-3-nitronaphthalene | Structure | Known for higher reactivity in certain biological assays |
The positioning of the iodine and nitro groups significantly affects the reactivity and biological activity of these compounds. For instance, the unique arrangement in this compound may confer distinct enzyme interaction profiles compared to its analogs.
Case Studies and Research Findings
- Microbial Degradation Studies : Research involving strains capable of degrading nitroaromatic compounds has shown that related compounds can be utilized as carbon sources by specific bacteria. For example, Sphingobium sp. has demonstrated the ability to degrade 1-nitronaphthalene but showed limitations with other nitro derivatives, indicating a selective metabolic pathway that could be explored for bioremediation applications .
- Toxicological Assessments : Studies have indicated that nitroaromatic compounds can exhibit mutagenic effects due to their electrophilic nature. Investigations into the toxicological profiles of similar compounds reveal potential risks associated with exposure, emphasizing the need for careful evaluation in pharmacological contexts .
Properties
IUPAC Name |
2-iodo-3-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBDBRAOAFURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649854 | |
Record name | 2-Iodo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-71-9 | |
Record name | 2-Iodo-3-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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